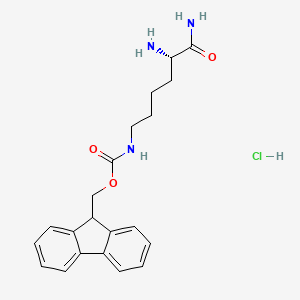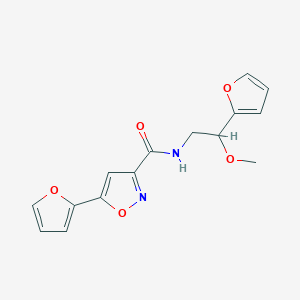![molecular formula C10H16ClNS B2902214 2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride CAS No. 1171226-58-6](/img/structure/B2902214.png)
2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with thiourea to form 3-methylbenzylthiourea. This intermediate is then reacted with ethylenediamine to yield the final product, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the hydrochloride group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Methylbenzyl)thio]ethylamine hydrochloride
- 2-[(3-Methylphenyl)sulfanyl]ethylamine hydrochloride
Uniqueness
2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its combination of a sulfanyl group and an amine group provides versatility in chemical reactions and biological applications .
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11;/h2-4,7H,5-6,8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSLPUYGBBCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2902135.png)

![3-[(5-Chlorothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2902140.png)


![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2902145.png)

![Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2902147.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2902151.png)
![4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2902152.png)
![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2902153.png)
